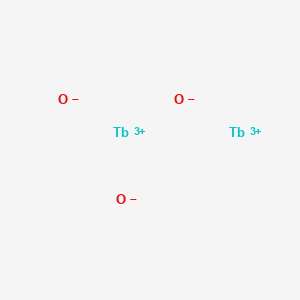

七氧化四铽

描述

Synthesis Analysis

Tetraterbium heptaoxide is most often produced by ignition of the oxalate or the sulfate in air . The oxalate (at 1000 °C) is generally preferred, since the sulfate requires a higher temperature, and it produces an almost black product contaminated with Tb6O11 or other oxygen-rich oxides .Molecular Structure Analysis

The molecular formula of Tetraterbium heptaoxide is O7Tb4 . There is some debate as to whether it is a discrete compound, or simply one phase in an interstitial oxide system .Chemical Reactions Analysis

Terbium (III,IV) oxide loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen, as shown by exchange with 18O2 . It reacts with atomic oxygen to produce TbO2 . It also reacts with other hot concentrated acids to produce terbium (III) salts .Physical And Chemical Properties Analysis

Tetraterbium heptaoxide has a molar mass of 747.697 g/mol . It appears as a dark brown-black powder with a density of 7.3 g/mL at 25 °C . It is insoluble in water .科学研究应用

Production of Phosphors

Terbium oxide is primarily used in the production of phosphors, which are essential for the creation of green color in television screens and fluorescent lamps .

Lasers

Terbium oxide has applications in lasers. Its unique properties make it suitable for use in various types of lasers .

Magneto-Optical Devices

Terbium oxide is used in magneto-optical devices due to its excellent magneto-optical properties . For example, Tb2O3 ceramics are promising candidates for the development of Faraday isolators used in visible and near-infrared bands .

Dopant in Solid-State Devices

Terbium oxide is used as a dopant in solid-state devices . Its unique properties can enhance the performance of these devices.

Synthesis of Nanoparticles for Magneto-Optical Ceramics

Tb2O3 nanoparticles synthesized by the laser ablation method were extensively characterized and assessed as suitable precursors for the fabrication of transparent magneto-optical ceramics .

Gas Sensors

Terbium oxide is used to form composite nanofibers with zinc oxide (ZnO) to detect nitric oxide (NO) gas . This application could lead to the development of gas sensors with superior gas sensing properties.

未来方向

属性

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium oxide (Tb2O3) | |

CAS RN |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![OCTANOIC ACID, SODIUM SALT, [1-14C]](/img/no-structure.png)

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)